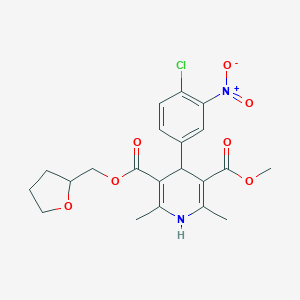
2-Phenyl-3-(3-pyridinyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-3-(3-pyridinyl)acrylonitrile, also known as PPAN, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PPAN is a member of a class of compounds known as alpha-beta unsaturated nitriles, which have been shown to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of 2-Phenyl-3-(3-pyridinyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, cell proliferation, and cell death. This compound has been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammatory cytokine production. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 2-Phenyl-3-(3-pyridinyl)acrylonitrile in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing significant cell death. However, one limitation is that this compound can be difficult to synthesize, which can limit its availability for research purposes.
未来方向
There are several potential future directions for research on 2-Phenyl-3-(3-pyridinyl)acrylonitrile, including the development of more efficient synthesis methods, the identification of its exact mechanism of action, and the exploration of its potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the safety and efficacy of this compound, as well as its potential side effects and interactions with other drugs.
合成方法
2-Phenyl-3-(3-pyridinyl)acrylonitrile can be synthesized using a variety of methods, including the Knoevenagel condensation reaction between 3-pyridinecarboxaldehyde and phenylacetonitrile in the presence of a base such as sodium ethoxide. Other methods include the reaction between 3-pyridinecarboxaldehyde and phenylacetonitrile in the presence of a Lewis acid catalyst, or the reaction between 3-pyridinecarboxaldehyde and phenylacetonitrile in the presence of a palladium catalyst.
科学研究应用
2-Phenyl-3-(3-pyridinyl)acrylonitrile has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C14H10N2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
(E)-2-phenyl-3-pyridin-3-ylprop-2-enenitrile |
InChI |
InChI=1S/C14H10N2/c15-10-14(13-6-2-1-3-7-13)9-12-5-4-8-16-11-12/h1-9,11H/b14-9- |
InChI 键 |
OSDJNRJWFCHJNQ-ZROIWOOFSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=C\C2=CN=CC=C2)/C#N |
SMILES |
C1=CC=C(C=C1)C(=CC2=CN=CC=C2)C#N |
规范 SMILES |
C1=CC=C(C=C1)C(=CC2=CN=CC=C2)C#N |
溶解度 |
26 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280535.png)
![3-(2-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280536.png)
![3-Methyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280537.png)
![3-Cinnamyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280538.png)
![3-[2-(Dimethylamino)ethyl] 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280539.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280542.png)
![5-O-[2-(dimethylamino)ethyl] 3-O-[2-(pyridine-3-carbonylamino)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280543.png)
![3-(2-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-ethyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280544.png)
![3-(2-{[4-(Acetylamino)benzoyl]oxy}ethyl) 5-{2-[4-(acetylamino)phenoxy]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280547.png)
![3-Methyl 5-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280548.png)

![5-O-[2-(4-acetamidobenzoyl)oxyethyl] 3-O-[2-[benzyl(methyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280552.png)
![Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280554.png)
